4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde
Overview
Description
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C13H16O4. It is characterized by the presence of a benzaldehyde group attached to a 1,3-dioxane ring via an ethoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde typically involves the reaction of benzonitrile with 1,3-dioxane under specific conditions. The process may include steps such as:
Formation of the intermediate: Benzonitrile reacts with 1,3-dioxane to form an intermediate compound.
Hydrolysis: The intermediate undergoes hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions
Major Products:
Oxidation: Formation of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzoic acid.
Reduction: Formation of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives
Scientific Research Applications
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 1,3-dioxane ring may also contribute to the compound’s overall reactivity and interaction with biological systems .
Comparison with Similar Compounds
Benzaldehyde: Lacks the 1,3-dioxane ring, making it less complex.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the 1,3-dioxane ring.
4-Methoxybenzaldehyde: Contains a methoxy group instead of the 1,3-dioxane ring
Uniqueness: 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde is unique due to the presence of the 1,3-dioxane ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-10-11-2-4-12(5-3-11)15-9-6-13-16-7-1-8-17-13/h2-5,10,13H,1,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHCNLOZEYKBIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599261 | |
Record name | 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188884-61-9 | |
Record name | 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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